molecular formula C21H18ClN3O4 B10808797 4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B10808797
M. Wt: 411.8 g/mol
InChI Key: XJDQDRIZVOCAOC-UHFFFAOYSA-N
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Description

This compound belongs to a class of pyrazoline derivatives featuring a quinoline core substituted with a chlorine atom at position 2 and a methyl group at position 6. The pyrazoline ring is further substituted with a furan-2-yl group, while a butanoic acid moiety is linked via a ketone group.

Properties

Molecular Formula

C21H18ClN3O4

Molecular Weight

411.8 g/mol

IUPAC Name

4-[3-(2-chloro-8-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C21H18ClN3O4/c1-12-4-2-5-13-10-14(21(22)23-20(12)13)16-11-15(17-6-3-9-29-17)24-25(16)18(26)7-8-19(27)28/h2-6,9-10,16H,7-8,11H2,1H3,(H,27,28)

InChI Key

XJDQDRIZVOCAOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3C(=O)CCC(=O)O)C4=CC=CO4

Origin of Product

United States

Biological Activity

4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that belongs to the class of quinoline and pyrazole derivatives. Its unique structure incorporates a quinoline core, a furan moiety, and a dihydropyrazole structure, which collectively contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure

The compound can be represented by the following IUPAC name:

4 5 2 chloro 8 methylquinolin 3 yl 3 furan 2 yl 4 5 dihydro 1H pyrazol 1 yl 4 oxobutanoic acid\text{4 5 2 chloro 8 methylquinolin 3 yl 3 furan 2 yl 4 5 dihydro 1H pyrazol 1 yl 4 oxobutanoic acid}

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. The specific compound has shown promising activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values for several microorganisms:

MicroorganismMIC (µM)Reference
Staphylococcus aureus12.4
Escherichia coli16.4
Bacillus cereus16.5
Klebsiella pneumoniae16.1

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Research has indicated that compounds similar to this compound possess anticancer properties. A study evaluated the cytotoxic effects on breast cancer cell lines.

IC50 Values in Cancer Studies

The following table presents IC50 values for various compounds tested against cancer cell lines:

Compound NameCell LineIC50 (µM)Reference
DoxorubicinMCF771.8
Compound AMCF730.68
Compound BMCF743.41

The compound showed comparable or enhanced potency relative to Doxorubicin, indicating its potential as an effective anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.

Inhibition Studies

A recent study demonstrated that certain pyrazole derivatives exhibited significant inhibition of cyclooxygenase (COX) activity:

Compound NameCOX Inhibition (%)Reference
Compound C75%
Compound D80%

These findings suggest that the compound may provide therapeutic benefits in inflammatory conditions.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of quinoline and pyrazole derivatives. For instance:

  • Antimicrobial Efficacy : A study reported that a related quinoline derivative displayed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), supporting the potential use of this class of compounds in treating resistant infections .
  • Cytotoxicity in Cancer Cells : Another investigation into pyrazole derivatives revealed that they could induce apoptosis in cancer cells through the activation of caspases, further confirming their anticancer potential .
  • Anti-inflammatory Mechanism : Research indicated that pyrazole derivatives could inhibit pro-inflammatory cytokines, thereby reducing inflammation in animal models .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial properties : Compounds featuring quinoline and pyrazole moieties are often studied for their potential as antibacterial and antifungal agents.
Compound NameStructural FeaturesBiological Activity
2-ChloroquinolineQuinoline coreAntibacterial
5-MethylpyrazolePyrazole coreAntitumor
8-MethylquinolineQuinoline coreEnzyme inhibition

The presence of both furan and pyrazole rings along with a chloro-substituted quinoline provides diverse avenues for interaction with biological targets, potentially leading to novel therapeutic applications.

Medicinal Chemistry Applications

The potential applications of 4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid span various fields in medicinal chemistry:

  • Antitumor Agents : Due to its structural similarity to known antitumor compounds, it may exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Agents : Its ability to inhibit microbial growth makes it a candidate for developing new antibiotics.
  • Enzyme Inhibitors : The unique structural features may allow it to interact with specific enzymes involved in disease processes.

Case Studies

Several studies have explored the biological activities of compounds related to this molecule:

  • In one study, derivatives of quinoline and pyrazole were synthesized and evaluated for antimicrobial activity against various pathogens, showing promising results against Gram-positive and Gram-negative bacteria .
  • Another research focused on the antileukemia activity of benzofuro[3,2-c]quinolines derived from similar precursors, indicating that modifications in the structure can enhance selectivity and efficacy against cancer cells .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound ID/Name Quinoline Substituents Aryl/Heterocyclic Group Molecular Formula Purity (HPLC) Yield (%) Key Features
Target Compound 2-chloro-8-methyl Furan-2-yl C₂₄H₂₀ClN₃O₄* N/A N/A Unique chloro-methyl quinoline and furan substitution; butanoic acid linker
4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (24) 4-(4-bromophenyl)-2-oxo Phenyl C₂₈H₂₁BrN₃O₃ >95% 86 Bromophenyl substitution; high yield
4-[3-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid (12) 6-chloro-2-oxo-4-phenyl 3-fluorophenyl C₂₇H₂₀ClFN₃O₃ >95% N/A Electron-withdrawing F atom; chloro-phenyl quinoline
4-[5-(2-Chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid 2-chloro-6-methoxy 4-methoxyphenyl C₂₅H₂₂ClN₃O₅ N/A N/A Methoxy groups enhance solubility; chloro-methoxy quinoline
4-[5-(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid 6-chloro-1,3-dioxolo Phenyl C₂₃H₁₈ClN₃O₅ N/A N/A Dioxolo ring increases planarity and rigidity
4-[5-(4-Bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid N/A (non-quinoline core) 4-bromo/4-methylphenyl C₂₀H₁₉BrN₂O₃ N/A N/A Simpler phenyl-pyrazoline structure; bromo-methyl substitution

*Calculated molecular formula based on structural analysis.

Substituent Impact on Properties

  • Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance stability and influence binding interactions but may reduce solubility.
  • Electron-Donating Groups (e.g., methoxy) : Improve solubility and bioavailability, as seen in the methoxy-substituted analog .

Research Findings and Implications

  • Quinoline Substitution: The position of chloro (e.g., 2-chloro vs. 6-chloro) and additional groups (methyl, methoxy) modulate electronic properties and steric effects .
  • Biological Relevance: While biological data are absent in the evidence, the butanoic acid linker is conserved across analogs, suggesting a role in target engagement or solubility .
  • Computational Analysis : Tools like SHELXL (for crystallography) and Multiwfn (for wavefunction analysis) could further elucidate structure-activity relationships .

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